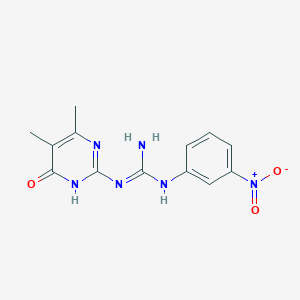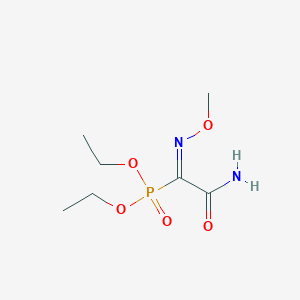
3-(4-phenyl-1-piperazinyl)quinuclidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-phenyl-1-piperazinyl)quinuclidine, also known as PPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPQ is a type of quinuclidine derivative that has a unique chemical structure which makes it a promising candidate for use in various research fields.
Wissenschaftliche Forschungsanwendungen
3-(4-phenyl-1-piperazinyl)quinuclidine has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. 3-(4-phenyl-1-piperazinyl)quinuclidine has been shown to have an affinity for several neurotransmitter receptors, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the sigma-1 receptor. This makes 3-(4-phenyl-1-piperazinyl)quinuclidine a promising candidate for the development of new drugs that target these receptors.
Wirkmechanismus
The mechanism of action of 3-(4-phenyl-1-piperazinyl)quinuclidine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels in the brain. 3-(4-phenyl-1-piperazinyl)quinuclidine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-(4-phenyl-1-piperazinyl)quinuclidine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of certain enzymes. 3-(4-phenyl-1-piperazinyl)quinuclidine has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-phenyl-1-piperazinyl)quinuclidine in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, the synthesis of 3-(4-phenyl-1-piperazinyl)quinuclidine is a complex process that requires specialized equipment and expertise. Additionally, the effects of 3-(4-phenyl-1-piperazinyl)quinuclidine on different neurotransmitter receptors are not fully understood, which may limit its potential applications in certain research fields.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-phenyl-1-piperazinyl)quinuclidine, including the development of new drugs that target specific neurotransmitter receptors, the investigation of its neuroprotective effects, and the exploration of its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-phenyl-1-piperazinyl)quinuclidine and its effects on different neurotransmitter receptors.
Synthesemethoden
3-(4-phenyl-1-piperazinyl)quinuclidine can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with quinuclidine, or the reaction of 4-phenylpiperazine with 3-chloroquinuclidine. The synthesis of 3-(4-phenyl-1-piperazinyl)quinuclidine is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Eigenschaften
IUPAC Name |
3-(4-phenylpiperazin-1-yl)-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-2-4-16(5-3-1)19-10-12-20(13-11-19)17-14-18-8-6-15(17)7-9-18/h1-5,15,17H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSWNPOYPNFUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6051687.png)
![5-[1-(5-isoxazolylcarbonyl)-2-pyrrolidinyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B6051699.png)
![1-(cyclohexylmethyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6051701.png)
![N-[5-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide](/img/structure/B6051703.png)
![4-chloro-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6051705.png)
![[1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6051708.png)
![1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine](/img/structure/B6051716.png)
![2-isopropyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051723.png)

![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B6051738.png)


![2-[benzyl(1-pyrenylmethyl)amino]ethanol](/img/structure/B6051774.png)
![2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6051777.png)